Calystegine B3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

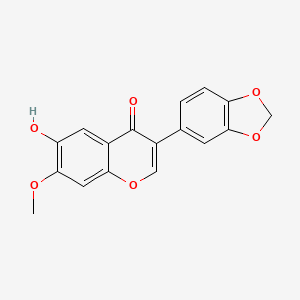

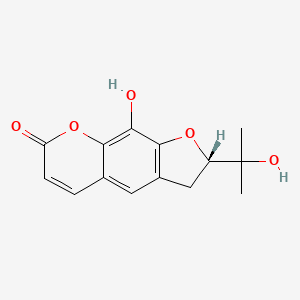

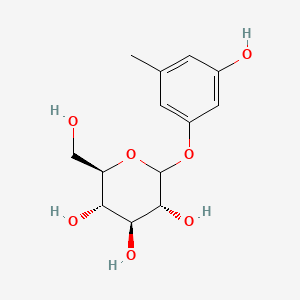

Calystegine B3 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates

Mechanism of Action

Calystegine B3, also known as 8-Azabicyclo(3.2.1)octane-1,2,3,4-tetrol, (1R,2R,3R,4S,5R)-, is a plant-derived alkaloid with significant biological activity .

Target of Action

The primary target of this compound is the cytoplasmic α-mannosidase, Man2C1 . This enzyme plays a crucial role in the non-lysosomal catabolism of free oligosaccharides derived from N-linked glycans accumulated in the cytosol .

Mode of Action

This compound acts as a potent specific inhibitor for Man2C1 activity . It binds to the enzyme and inhibits its function, leading to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol .

Biochemical Pathways

The inhibition of Man2C1 by this compound affects the catabolic pathway for cytosolic-free oligosaccharides in eukaryotic cells . This disruption leads to the accumulation of unprocessed oligosaccharides in the cytosol .

Pharmacokinetics

Its potent and specific inhibitory effect on man2c1 suggests that it may have good bioavailability and can effectively reach its target in the cytosol .

Result of Action

The inhibition of Man2C1 by this compound leads to a drastic change in both the structure and quantity of free oligosaccharides in the cytosol . This can potentially disrupt normal cellular functions and induce apoptosis in various cell lines .

Biochemical Analysis

Biochemical Properties

Calystegine B3 interacts with the enzyme Man2C1 . It has been found to be a highly specific inhibitor for Man2C1 among various α-mannosidases prepared from rat liver . This interaction has significant implications for the biochemical reactions involving these enzymes and the biomolecules they interact with .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found that treatment of mammalian-derived cultured cells with this compound resulted in drastic change in both structure and quantity of free oligosaccharides in the cytosol . Moreover, this compound has been shown to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme Man2C1 . It acts as a potent inhibitor for Man2C1 activity, affecting the enzyme’s ability to process free oligosaccharides in the cytosol . This results in changes in the structure and quantity of these oligosaccharides, which can have significant effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . For instance, HeLa cells were treated either with 100 µM SWN or 1 mM this compound for 24 hours . The results showed that the compound had a significant impact on the structure and quantity of free oligosaccharides in the cytosol .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of free oligosaccharides in the cytosol . It acts as an inhibitor for the enzyme Man2C1, which plays a key role in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calystegine B3 involves multiple steps, starting from carbohydrate derivatives. One of the key steps is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction of an aldehyde containing a Z-vinyl iodide . The vinyl iodide is obtained by the Stork olefination of an aldehyde derived from carbohydrate starting materials . The overall synthesis from D-xylose and L-arabinose derivatives involves 11 steps with excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes described in academic research provide a foundation for potential industrial-scale synthesis. The use of carbohydrate derivatives and efficient reaction conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Calystegine B3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Calystegine B3 has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: It can be used in the development of specific enzyme inhibitors for industrial processes.

Comparison with Similar Compounds

Similar Compounds

Calystegine B2: Another polyhydroxylated nortropane alkaloid with similar glycosidase inhibitory properties.

Calystegine A3: Known for its ability to stabilize beta-glucocerebrosidase.

Swainsonine: An alkaloid with glycosidase inhibitory properties, often found in the same plants as Calystegine B3.

Uniqueness

This compound is unique due to its specific inhibition of cytoplasmic α-mannosidase (Man2C1), which is not commonly observed with other glycosidase inhibitors . This specificity makes it a valuable tool for studying the biological significance of Man2C1 and its role in cellular processes .

Properties

CAS No. |

178231-95-3 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |

InChI Key |

FXFBVZOJVHCEDO-IECVIRLLSA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Isomeric SMILES |

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)

![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)